Methyl 4-methylisothiazole-3-carboxylate
Overview
Description
Methyl 4-methylisothiazole-3-carboxylate is an organic compound with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . This compound belongs to the class of heterocyclic compounds known as isothiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylisothiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-thiocyanatoacrylamide with methanol under acidic conditions to form the desired isothiazole ring . The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylisothiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The isothiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted isothiazole derivatives .
Scientific Research Applications
Methyl 4-methylisothiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methylisothiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It is believed to target enzymes involved in essential biochemical processes, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylisothiazole-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.
2-Methylisothiazol-3-one: Another isothiazole derivative with different functional groups and applications.
Uniqueness
Methyl 4-methylisothiazole-3-carboxylate is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 4-methylisothiazole-3-carboxylate (MMITC) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of MMITC, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isothiazole ring, which is known for contributing to various biological activities. Its structure can be represented as follows:
This compound features a methyl group and a carboxylate group, which play crucial roles in its interaction with biological targets.
MMITC exhibits its biological activity primarily through the inhibition of microbial growth by targeting specific metabolic pathways. It disrupts essential biochemical processes within microorganisms, leading to their growth inhibition. This mechanism may involve interference with enzyme functions critical for cellular metabolism, such as those involved in energy production and biosynthesis.
Antimicrobial and Antifungal Properties
Research indicates that MMITC possesses notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens:
- Bacteria : MMITC has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Fungi : The compound is also effective against fungal strains like Candida albicans and Aspergillus niger.
The minimum inhibitory concentration (MIC) values for MMITC against these organisms suggest it could serve as a potential therapeutic agent in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of MMITC, it is essential to compare it with structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 3-methylisothiazole-4-carboxylate | Similar structure but different carboxylate position | Moderate antimicrobial activity |
2-Methylisothiazol-3-one | Different functional groups | Strong antifungal properties |
MMITC stands out due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical properties that enhance its biological efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities of MMITC:
- Antimicrobial Efficacy : A study demonstrated that MMITC exhibited substantial antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, with MIC values ranging from 5 to 20 µg/mL. These findings suggest that MMITC could be developed into a potent antimicrobial agent .
- Anti-inflammatory Properties : Research indicated that derivatives of isothiazoles, including MMITC, showed potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory responses. This positions MMITC as a candidate for further development in anti-inflammatory therapies .
- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of MMITC revealed its potential to inhibit neuroinflammatory pathways, suggesting applications in neurodegenerative diseases .
Properties
IUPAC Name |
methyl 4-methyl-1,2-thiazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-7-5(4)6(8)9-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSPBFXVYMDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64024-47-1 | |
Record name | methyl 4-methyl-1,2-thiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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